Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate
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Overview
Description
Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate typically involves the reaction of 2-chlorobenzenesulfonamide with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-bromophenyl)sulfamoyl]benzoate
- Methyl 2-[(2-fluorophenyl)sulfamoyl]benzoate
- Methyl 2-[(2-iodophenyl)sulfamoyl]benzoate
Uniqueness
Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different halogen substituents .
Biological Activity
Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C14H12ClN1O4S
- Molecular Weight : 307.77 g/mol
The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, particularly enzymes.
The biological activity of this compound primarily involves its interaction with carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors. The compound acts as a potent inhibitor of CAIX, which plays a crucial role in regulating pH levels in the tumor microenvironment. By inhibiting CAIX, this compound may contribute to the suppression of tumor growth and metastasis.
Key Findings on Mechanism:
- Binding Affinity : The compound exhibits high binding affinity for CAIX, with dissociation constants (Kd) as low as 0.12 nM, indicating strong interactions that could be leveraged for therapeutic purposes .
- Selectivity : It shows over 100-fold selectivity for CAIX compared to other carbonic anhydrase isozymes, reducing the likelihood of off-target effects .
Biological Activity and Therapeutic Applications
Research has highlighted several potential therapeutic applications for this compound:
- Anticancer Activity :
-
Antimicrobial Properties :
- Preliminary studies suggest that sulfonamide derivatives may exhibit antimicrobial activity against certain bacterial strains, although specific data on this compound is limited.
- Potential Role in Drug Development :
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibits CAIX; reduces tumor growth | |
Antimicrobial | Potential activity against bacteria (limited data) | |
Drug Development | Lead compound for further modification |
Notable Research Insights
- A study focused on a series of methyl sulfamoyl benzoates demonstrated their high affinity for CAIX, supporting the hypothesis that structural modifications can enhance binding properties .
- Another investigation revealed that compounds with similar sulfonamide groups exhibited significant antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-20-14(17)10-6-2-5-9-13(10)21(18,19)16-12-8-4-3-7-11(12)15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNVBCORTLFISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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